molecular formula C18H25NO5 B14088625 tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate

Cat. No.: B14088625
M. Wt: 335.4 g/mol
InChI Key: QQRAPGOBCNKESG-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate is a complex organic compound characterized by the presence of multiple prop-2-yn-1-yloxy groups and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate typically involves multi-step organic reactions. The preparation methods often include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and tert-butyl carbamate.

    Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Industrial Production: On an industrial scale, the production methods may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Substitution reactions can occur, where one or more functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: In biological research, it may be used as a probe or reagent to study biochemical pathways and interactions.

    Industry: Industrial applications may include its use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways, such as signal transduction or metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (1,3-bis(ethynyl)-2-((ethynyl)methyl)propan-2-yl)carbamate: A compound with similar structural features but different substituents.

    tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)urea: A related compound with a urea moiety instead of a carbamate group.

    tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-yl)amine: A compound with an amine group, offering different reactivity and applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1,3-bis(prop-2-ynoxy)-2-(prop-2-ynoxymethyl)propan-2-yl]carbamate

InChI

InChI=1S/C18H25NO5/c1-7-10-21-13-18(14-22-11-8-2,15-23-12-9-3)19-16(20)24-17(4,5)6/h1-3H,10-15H2,4-6H3,(H,19,20)

InChI Key

QQRAPGOBCNKESG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC#C)(COCC#C)COCC#C

Origin of Product

United States

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